Ethyl 4-bromo-2-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary: Ethyl 4-bromo-2-hydroxybenzoate is utilized in organic synthesis, particularly in the formation of organogelators which are compounds used for the removal of oil spills in aqueous media .

Results: The synthesized compound demonstrated effective properties as an organogelator due to the presence of functional groups that facilitate intermolecular forces necessary for trapping oil away from water.

Pharmaceutical Research

Summary: In pharmaceutical research, Ethyl 4-bromo-2-hydroxybenzoate serves as a precursor for the synthesis of various compounds with potential therapeutic applications.

Results: The reactions yield derivatives that can be further tested for their biological activity and potential as drug candidates.

Material Science

Summary: This compound is investigated for its role in the development of new materials with specific properties, such as enhanced durability or thermal stability.

Results: The incorporation of Ethyl 4-bromo-2-hydroxybenzoate into materials has shown to alter physical properties, which are quantified using methods like tensile testing and thermal analysis.

Analytical Chemistry

Summary: Ethyl 4-bromo-2-hydroxybenzoate is used as a standard or reagent in analytical procedures to quantify or identify other substances.

Results: The compound provides accurate and reproducible reference points that help in the precise quantification of analytes in various samples.

Biochemistry

Summary: The compound is studied for its biochemical interactions, particularly in enzyme-catalyzed reactions where it may act as an inhibitor or substrate.

Results: The studies often reveal the compound’s affinity for certain enzymes and its potential to influence biochemical pathways.

Environmental Applications

Field: Environmental Science

Summary: Ethyl 4-bromo-2-hydroxybenzoate is explored for its environmental applications, such as its role in biodegradation processes or as a marker for pollution.

Methods: Environmental sampling and analytical techniques are used to detect and measure the presence of the compound in various ecosystems .

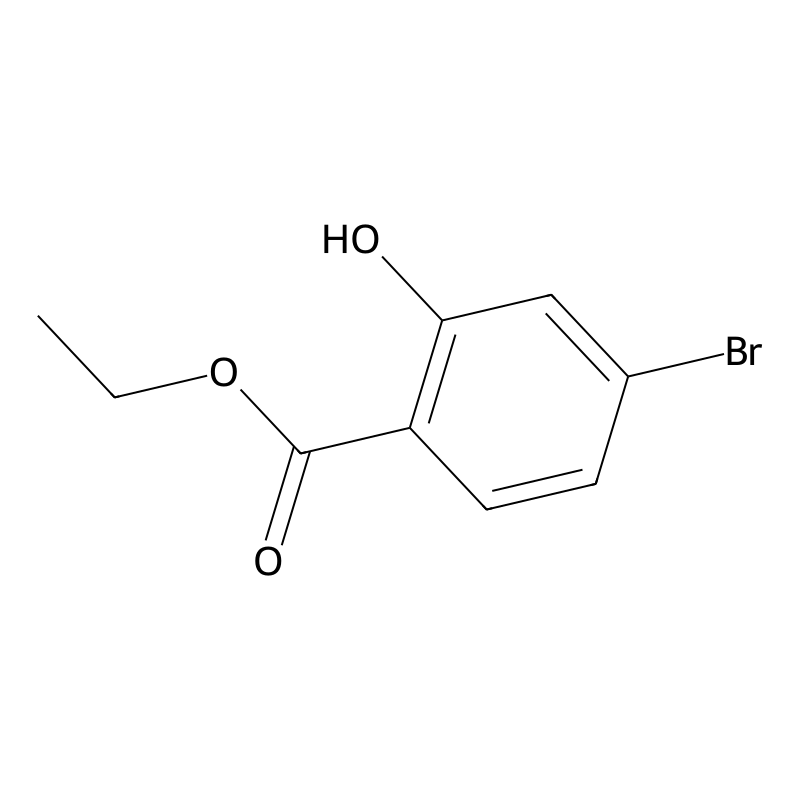

Ethyl 4-bromo-2-hydroxybenzoate is an organic compound with the molecular formula . It features a bromine atom substituted at the para position relative to a hydroxyl group on the aromatic ring, contributing to its unique chemical properties. This compound is part of the benzoate family and is often used in various chemical and biological applications due to its structural characteristics.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, which is common in organic synthesis.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Reduction Reactions: The compound can be reduced to yield different derivatives, often involving the conversion of the ester functional group to alcohols.

Studies have indicated that ethyl 4-bromo-2-hydroxybenzoate exhibits biological activity, particularly as an inhibitor in enzyme-catalyzed reactions. It has shown potential as a substrate for various enzymes, making it a candidate for further investigation in biochemical research. Its structural features may contribute to its interaction with biological targets, enhancing its significance in medicinal chemistry.

The synthesis of ethyl 4-bromo-2-hydroxybenzoate typically involves:

- Bromination of 2-Hydroxybenzoic Acid: Bromine is introduced to the 4-position of 2-hydroxybenzoic acid.

- Esterification: The resulting acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Alternative synthetic routes may also be employed depending on the desired purity and yield .

Ethyl 4-bromo-2-hydroxybenzoate has various applications:

- Chemical Intermediates: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: Due to its enzyme-inhibiting properties, it is used in studies exploring enzyme kinetics and mechanisms.

- Material Science: Its derivatives are investigated for potential use in polymers and other materials.

Research has focused on the interaction of ethyl 4-bromo-2-hydroxybenzoate with various biological systems. It has been studied for its role as an inhibitor of specific cytochrome P450 enzymes, suggesting that it could influence drug metabolism and efficacy . Such interactions highlight its potential utility in pharmacology and toxicology.

Ethyl 4-bromo-2-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Ethyl 4-bromo-3-hydroxybenzoate | 0.96 | Hydroxyl group at meta position |

| Ethyl 4-bromo-3-methoxybenzoate | 0.95 | Contains a methoxy group |

| Methyl 3-bromo-4-hydroxybenzoate | 0.93 | Methyl ester instead of ethyl |

| Methyl 4-bromo-3-methoxybenzoate | 0.92 | Methyl ester with a methoxy substituent |

| Ethyl 4-bromo-2,3-dihydroxybenzoate | 0.90 | Additional hydroxyl group at position 3 |

Ethyl 4-bromo-2-hydroxybenzoate is unique due to its specific arrangement of functional groups that influence its reactivity and biological interactions compared to these similar compounds. Its distinct para-substituted bromine and hydroxyl groups make it particularly interesting for further research in both synthetic and medicinal chemistry.

Molecular Structure and Composition

Structural Formula (C9H9BrO3) and IUPAC Nomenclature

Ethyl 4-bromo-2-hydroxybenzoate possesses the molecular formula C9H9BrO3 with a molecular weight of 245.07 grams per mole [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl 4-bromo-2-hydroxybenzoate [3]. This aromatic ester is also known by the synonym ethyl 4-bromosalicylate, reflecting its structural relationship to salicylic acid derivatives [3].

The chemical structure consists of a benzene ring bearing three substituents: a hydroxyl group at the 2-position (ortho), a bromine atom at the 4-position (para to the carboxylate), and an ethoxycarbonyl group at the 1-position [1] [3]. The Chemical Abstracts Service registry number for this compound is 314240-85-2 [1] [2].

2D and 3D Conformational Analysis

The two-dimensional structure of ethyl 4-bromo-2-hydroxybenzoate displays a planar aromatic ring system with the ethyl ester group capable of rotation around the carbon-oxygen single bond [3]. The presence of the ortho-hydroxyl group creates the potential for intramolecular hydrogen bonding with the carbonyl oxygen of the ester group, which significantly influences the molecular conformation [4] [5].

Three-dimensional conformational analysis reveals that the molecule can adopt multiple conformations due to rotation around the ester linkage [3]. The ethyl group can exist in various orientations, with the anti-conformation typically being energetically favored due to reduced steric interactions [6]. The hydroxyl group at the 2-position tends to form an intramolecular hydrogen bond with the ester carbonyl, stabilizing a specific conformational arrangement [4] [5].

Molecular Descriptors and Identifiers

The compound possesses several important molecular descriptors and identifiers that facilitate its recognition and database searching [3]. The International Chemical Identifier string is InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 [1] [3]. The corresponding International Chemical Identifier Key is RTHJADUNBHFLSF-UHFFFAOYSA-N [1] [3].

The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(C=C(C=C1)Br)O [3]. Additional molecular descriptors include an XLogP3 value of 3.6, indicating moderate lipophilicity [3]. The compound contains one hydrogen bond donor and three hydrogen bond acceptors [3]. The topological polar surface area is 46.5 square angstroms, and the molecule has three rotatable bonds [3].

Physical Properties

Physical State and Appearance

Ethyl 4-bromo-2-hydroxybenzoate typically exists as a solid or semi-solid at room temperature [1]. The physical form can vary depending on purity and storage conditions, with some suppliers reporting it as a liquid or semi-solid material [1]. The compound generally appears as a colorless to light yellow substance, though the exact appearance may vary based on the degree of purity and environmental factors [7] [8].

Based on structural analogies with related brominated benzoate esters, the compound likely exhibits crystalline properties when in solid form [9] [10]. The presence of the hydroxyl group enables intermolecular hydrogen bonding, which contributes to the overall physical state and appearance characteristics [11] [4].

Solubility Profile

The solubility characteristics of ethyl 4-bromo-2-hydroxybenzoate reflect its mixed hydrophilic and lipophilic nature . The compound demonstrates good solubility in organic solvents such as ethanol and acetone, which is typical for aromatic esters [11]. The presence of the hydroxyl group enhances solubility in polar organic solvents compared to simple alkyl benzoates [11].

Water solubility is expected to be limited due to the hydrophobic aromatic ring and ethyl ester group, though the hydroxyl substituent provides some degree of water interaction capability [11]. Related hydroxybenzoate esters show poor water solubility, with ethyl 4-hydroxybenzoate having a water solubility of approximately 885 milligrams per liter at 25 degrees Celsius [11]. The bromine substitution likely further reduces water solubility compared to non-halogenated analogs.

Melting and Boiling Points

Specific melting and boiling point data for ethyl 4-bromo-2-hydroxybenzoate are not extensively documented in the available literature. However, structural comparisons with related compounds provide insight into expected thermal properties. Ethyl 4-bromobenzoate, which lacks the hydroxyl group, has a melting point of 18 degrees Celsius and a boiling point of 131 degrees Celsius at 14 millimeters of mercury [9] [10].

The addition of the hydroxyl group at the 2-position is expected to increase both melting and boiling points due to intermolecular hydrogen bonding [4] [5]. Ethyl 4-hydroxybenzoate exhibits a melting point range of 115-118 degrees Celsius, significantly higher than its non-hydroxylated analog [13] [11]. Therefore, ethyl 4-bromo-2-hydroxybenzoate likely possesses melting and boiling points intermediate between ethyl 4-bromobenzoate and ethyl 4-hydroxybenzoate.

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of ethyl 4-bromo-2-hydroxybenzoate exhibits several characteristic absorption bands that enable structural identification [15] [4]. The hydroxyl group at the 2-position produces a broad absorption band in the region of 3200-3550 wavenumbers due to the oxygen-hydrogen stretch [16] [5]. This absorption is particularly broad due to intermolecular and intramolecular hydrogen bonding interactions, spanning approximately 500-600 wavenumbers [4] [5].

The ester carbonyl group displays a strong absorption band at approximately 1735-1750 wavenumbers, characteristic of aromatic ester compounds [16] [17]. The carbon-oxygen stretches of the ester group appear as two distinct bands: the carbon-carbon-oxygen asymmetric stretch at approximately 1200-1250 wavenumbers and the oxygen-carbon-carbon stretch at 1100-1160 wavenumbers [17] [18]. Aromatic carbon-carbon stretches are observed in the region of 1550-1600 wavenumbers [16] [19].

The carbon-bromine bond typically produces absorption bands in the 750-500 wavenumber region, though these may overlap with other vibrational modes [16]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the ethyl group are observed at 2850-2950 wavenumbers [16].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about ethyl 4-bromo-2-hydroxybenzoate through analysis of both proton and carbon-13 spectra [20] [19]. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear in the characteristic downfield region between 6.5-8.0 parts per million [19]. The presence of electron-withdrawing bromine and electron-donating hydroxyl substituents creates distinct chemical environments for the aromatic protons.

The hydroxyl proton typically appears as a broad singlet around 10-12 parts per million, significantly downfield due to hydrogen bonding interactions [5]. The ethyl ester group produces characteristic patterns: the methylene protons appear as a quartet around 4.3-4.4 parts per million due to coupling with the adjacent methyl group, while the methyl protons appear as a triplet around 1.3-1.4 parts per million [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbons in the 110-160 parts per million region [19]. The carbonyl carbon appears around 167 parts per million, characteristic of ester functional groups [20]. The quaternary aromatic carbons bearing substituents typically show distinct chemical shifts compared to protonated carbons [19]. The ethyl carbons appear in the aliphatic region, with the methylene carbon around 62 parts per million and the methyl carbon around 14 parts per million [20].

Mass Spectrometry

Mass spectrometry of ethyl 4-bromo-2-hydroxybenzoate provides valuable structural information through analysis of molecular ion peaks and fragmentation patterns [21] [22]. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the molecular weight of the compound [1] [2]. Due to the presence of bromine, which exists as two stable isotopes (bromine-79 and bromine-81), the molecular ion displays a characteristic isotope pattern with peaks at mass-to-charge ratios 245 and 247 in approximately equal intensity [23] [24].

Fragmentation patterns in electron ionization mass spectrometry typically include loss of the ethoxy group (mass 45) to produce a fragment at mass-to-charge ratio 200, and loss of the entire ethyl ester group (mass 73) to yield the brominated salicylic acid fragment at mass-to-charge ratio 172 [21] [22]. The base peak often corresponds to the formation of stable aromatic cation fragments through rearrangement processes [25].

Additional fragmentation may include loss of carbon monoxide from the molecular ion (mass 28) and loss of hydroxyl radical (mass 17) [22] [25]. The characteristic bromine isotope pattern is maintained in major fragment ions containing the bromine atom, providing confirmation of the halogenated aromatic structure [23] [24].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of ethyl 4-bromo-2-hydroxybenzoate reveals absorption characteristics typical of substituted aromatic compounds [26] [27]. The compound exhibits strong absorption in the ultraviolet region due to π-π* transitions within the aromatic ring system [26]. The presence of the hydroxyl group introduces additional electronic transitions, including n-π* transitions from the oxygen lone pairs [26].

The primary absorption maximum typically occurs around 280-290 nanometers, characteristic of hydroxybenzoate derivatives [27]. This absorption corresponds to the extended conjugation between the hydroxyl group and the aromatic ring system [26]. Secondary absorption bands may appear at shorter wavelengths (240-260 nanometers) due to aromatic π-π* transitions [26].

The bromine substituent influences the electronic spectrum by acting as an electron-withdrawing group, which typically shifts absorption maxima to longer wavelengths compared to non-halogenated analogs [26]. The molar absorptivity values are generally high (10,000-50,000 liters per mole per centimeter) due to the allowed nature of the electronic transitions in aromatic systems [28].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H9BrO3 | [1] [2] |

| Molecular Weight | 245.07 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 314240-85-2 | [1] [2] |

| XLogP3 | 3.6 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 3 | [3] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

| Physical State | Solid/Semi-solid | [1] |

| Storage Temperature | Room temperature, inert atmosphere | [1] |

| Infrared Carbonyl Stretch | ~1735-1750 cm⁻¹ | [16] [17] |

| Infrared Hydroxyl Stretch | 3200-3550 cm⁻¹ | [16] [5] |

| Ultraviolet-Visible Maximum | ~280-290 nm | [27] |

Bromination Reactions

The introduction of bromine into the aromatic ring of ethyl 2-hydroxybenzoate represents a fundamental approach to synthesizing ethyl 4-bromo-2-hydroxybenzoate. This electrophilic aromatic substitution reaction exploits the activating effect of the hydroxyl group, which directs bromination primarily to the ortho and para positions relative to the hydroxyl substituent [1] [2].

The bromination of salicylic acid derivatives follows well-established mechanistic pathways. Research has demonstrated that bromination of salicylic acid in aqueous solution proceeds through a second-order reaction mechanism, with first-order kinetics with respect to both salicylic acid and bromine [1] [3]. The specific reaction rate has been determined to be 4.42 × 10^9 M^-1 s^-1 at 25°C, with an activation energy of 33.5 kJ mol^-1 [1]. The reaction mechanism involves the formation of a π-complex between bromine and the aromatic ring, followed by the formation of a σ-complex and subsequent elimination of a proton [1] [2].

For the synthesis of ethyl 4-bromo-2-hydroxybenzoate, bromination can be achieved using several brominating agents. Molecular bromine (Br2) in acetic acid medium has been successfully employed, particularly when targeting specific positional isomers [4]. The reaction typically requires heating on a boiling water bath for four hours, yielding products with bromine content of approximately 23-24% [4].

N-bromosuccinimide (NBS) offers an alternative brominating agent that provides better control over reaction conditions. Studies have shown that NBS can achieve high yields when used in appropriate solvents such as tetrahydrofuran [5] [6]. The reaction temperature significantly influences the product distribution, with optimal conditions typically maintained between -5°C to 5°C to minimize dibromo byproduct formation [7].

The regioselectivity of bromination depends critically on the reaction conditions and the nature of the starting material. When ethyl 2-hydroxybenzoate is subjected to bromination, the hydroxyl group activates the aromatic ring toward electrophilic substitution, directing the incoming bromine to the ortho and para positions. The 4-position is generally favored due to steric considerations, although mixtures of isomers are commonly observed [9].

Esterification Processes

The esterification of 4-bromo-2-hydroxybenzoic acid with ethanol represents the most direct route to ethyl 4-bromo-2-hydroxybenzoate. This reaction follows the well-established Fischer esterification mechanism, proceeding through a series of reversible steps involving protonation, nucleophilic attack, and water elimination [10] [11].

The Fischer esterification mechanism for aromatic carboxylic acids involves six distinct steps. Initial protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon [11]. Nucleophilic attack by ethanol forms a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the desired ester product [10]. The reaction is typically catalyzed by concentrated sulfuric acid or hydrochloric acid, with reaction times ranging from 2-6 hours under reflux conditions [12] [10].

The presence of the bromine and hydroxyl substituents influences the reactivity of the carboxylic acid. The electron-withdrawing effect of bromine reduces the basicity of the carbonyl oxygen, while the hydroxyl group can participate in intramolecular hydrogen bonding [13]. These effects generally result in longer reaction times compared to unsubstituted benzoic acid derivatives, but yields typically remain high (80-95%) [12].

Optimization of esterification conditions requires careful consideration of several parameters. The molar ratio of alcohol to acid significantly affects the reaction rate and final yield. Excess alcohol (typically 2-5 fold) drives the equilibrium toward ester formation and can serve as the reaction solvent [10] [11]. Temperature control is crucial, with reflux conditions (around 78°C for ethanol) providing optimal reaction rates while minimizing decomposition [12].

Alternative esterification methods include the use of catalysts such as para-toluenesulfonic acid (PTSA) in heterogeneous systems [14]. This approach offers advantages in terms of catalyst recovery and reduced corrosion compared to traditional mineral acid catalysts [14]. Microwave-assisted esterification has also been investigated, providing reduced reaction times and improved energy efficiency [14].

Hydroxylation Methods

The direct hydroxylation of ethyl 4-bromobenzoate to introduce the hydroxyl group at the 2-position represents an alternative synthetic approach. Aromatic hydroxylation reactions have been extensively studied and can be achieved through various methodologies, including metal-catalyzed oxidation, enzymatic processes, and photocatalytic systems [15] [16] [17].

Metal-catalyzed hydroxylation using hydrogen peroxide as the oxidant has shown promise for selective aromatic C-H activation. Nickel-catalyzed systems, particularly [Ni^II(tepa)]^2+ complexes, have demonstrated effectiveness in benzene hydroxylation reactions [16]. The mechanism involves coordination of hydrogen peroxide to the metal center, followed by deprotonation and oxidative addition to form a nickel-oxyl species. The rate-determining step involves radical addition of the aromatic substrate to the oxygen atom [16].

Enzymatic hydroxylation offers an environmentally benign alternative to metal-catalyzed systems. Cytochrome P450 monooxygenases and peroxidases are among the most studied enzymes for aromatic hydroxylation [17]. These systems operate under mild conditions (typically 25-40°C) and can achieve high selectivity, although reaction rates are generally slower than chemical methods [17].

Photocatalytic hydroxylation represents an emerging green technology for aromatic functionalization. Platinum-loaded titanium oxide photocatalysts can mediate the hydroxylation of benzene derivatives using water as the oxidant [19]. The mechanism involves photogenerated holes that create electrophilic oxygen species capable of attacking the aromatic ring through an addition-elimination mechanism [19].

The Hamilton hydroxylating system, consisting of hydrogen peroxide, ferric ion, and catechol, has been modified for analytical determination of aromatic compounds [20]. This system converts aromatic substrates to phenols through a controlled oxidation process, with the addition of cyclodextrins providing stabilization and improved selectivity [20].

Industrial Production Methods

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of ethyl 4-bromo-2-hydroxybenzoate requires comprehensive evaluation of multiple technical and operational factors. Scale-up represents a critical phase where minor laboratory issues can become major industrial challenges, necessitating systematic approach to process development [21] [22].

Heat transfer considerations become paramount during scale-up, particularly for bromination reactions which are highly exothermic. Laboratory-scale reactions benefit from efficient heat dissipation due to high surface-to-volume ratios, while industrial reactors require sophisticated temperature control systems [21]. The heat of reaction for bromination can be substantial, requiring careful design of cooling systems and potentially staged addition of brominating agents to maintain temperature control [22].

Mixing efficiency represents another critical scale-up parameter. Homogeneous conditions essential for consistent product quality become increasingly difficult to achieve as reactor size increases [21]. The formation of concentration gradients can lead to side reactions, reduced yields, and product quality issues. Industrial reactors must incorporate appropriate agitation systems, baffles, and mixing characterization to ensure adequate mass transfer [22].

The choice of brominating agent significantly impacts scale-up feasibility. While molecular bromine offers cost advantages, its handling at industrial scale requires specialized equipment for safe storage and metering [21]. N-bromosuccinimide, though more expensive, provides better control over reaction conditions and reduces safety risks associated with bromine gas evolution [7].

Reaction kinetics data obtained at laboratory scale must be validated under industrial conditions. The kinetic parameters for bromination reactions, including the specific reaction rate of 4.42 × 10^9 M^-1 s^-1 at 25°C, provide baseline data for reactor design [1]. However, industrial conditions may deviate from ideal laboratory environments, requiring pilot-scale validation to confirm reaction rates and selectivity [22].

Equipment design must accommodate the corrosive nature of bromination reactions. Specialized materials of construction, such as Hastelloy or glass-lined steel, may be required for reactor vessels and associated piping [21]. The choice of materials significantly impacts capital costs and must be balanced against operational considerations [22].

Economic and Environmental Factors

Economic viability of industrial production depends critically on raw material costs, which typically represent 60-80% of total production costs for pharmaceutical intermediates [23]. The availability and pricing of 4-bromo-2-hydroxybenzoic acid or alternative starting materials directly impact process economics [7]. Bulk purchasing agreements and supply chain management become essential for maintaining competitive production costs [23].

Energy consumption represents a significant operational cost, particularly for processes requiring prolonged heating or specialized temperature control [21]. The Fischer esterification reaction, while thermodynamically favorable, requires reflux conditions that translate to substantial energy costs at industrial scale [12]. Process optimization focusing on energy integration and heat recovery can significantly improve economic performance [21].

Waste treatment and disposal costs constitute major economic considerations. Bromination reactions generate acidic waste streams containing bromide ions, which require specialized treatment before disposal [24]. The environmental factor (E-factor) for pharmaceutical processes typically ranges from 25-100 kg waste per kg product, highlighting the importance of waste minimization strategies [25].

Regulatory compliance adds both direct and indirect costs to industrial operations. Environmental regulations governing volatile organic compound emissions, wastewater discharge, and hazardous waste disposal require investment in control technologies and monitoring systems [24]. The complexity of regulatory requirements varies significantly by jurisdiction and can influence plant location decisions [23].

Labor costs are influenced by the skill level required for safe operation of bromination processes. Specialized training for handling bromine and understanding reaction hazards increases operational costs but is essential for safe operation [23]. Automation can reduce labor requirements while improving safety and consistency [21].

Capital investment requirements for industrial-scale production are substantial. Specialized equipment for bromine handling, temperature control systems, and waste treatment facilities represent significant upfront costs [21]. The economic analysis must consider equipment depreciation, financing costs, and required return on investment [23].

Market dynamics significantly influence production economics. The demand for ethyl 4-bromo-2-hydroxybenzoate depends largely on its use as a pharmaceutical intermediate, creating potential for price volatility [7]. Long-term supply contracts can provide stability but may limit flexibility to respond to market opportunities [23].

Green Chemistry Approaches

Sustainable Synthesis Methods

The application of green chemistry principles to the synthesis of ethyl 4-bromo-2-hydroxybenzoate addresses growing environmental concerns while potentially reducing production costs. Sustainable synthesis approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous materials [26] [27].

Enzymatic esterification represents a promising green alternative to traditional Fischer esterification. Lipase-catalyzed esterification reactions can achieve high yields under mild conditions using aqueous media [28]. Lipase B from Candida antarctica, when encapsulated in sol-gel matrices, has demonstrated effectiveness for aromatic ester synthesis [28]. The enzymatic approach operates at temperatures of 37-60°C compared to reflux conditions required for chemical esterification [28].

The optimization of enzymatic esterification requires consideration of multiple parameters including acid excess, temperature, vacuum application, and reaction time [28]. Factorial design experiments have shown that vacuum application to remove water byproduct significantly enhances conversion rates [28]. For similar aromatic ester syntheses, conversion rates have been improved from 49.4% to 94.3% through parameter optimization [28].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [14]. Microwave irradiation provides rapid and uniform heating, typically reducing reaction times from hours to minutes [14]. The technology has been successfully applied to the synthesis of aromatic esters, including cosmetic ingredients, with yields comparable to conventional heating methods [14].

Solvent-free reactions eliminate the environmental impact and cost associated with organic solvents [14]. Solid-liquid phase transfer catalysis in dry media has been applied to aromatic ester synthesis with notable improvements over classical procedures [14]. This approach is particularly attractive for esterification reactions where the alcohol can serve as both reactant and solvent [14].

Ionic liquid catalysis provides a green alternative that combines catalytic activity with solvent properties. Ionic liquids can be designed to be non-volatile, thermally stable, and recyclable [12]. Deep eutectic solvents, formed from hydrogen bond donors and acceptors, offer similar advantages with easier preparation and lower cost [12]. These systems have demonstrated high catalytic activity for benzoic acid esterification, achieving conversions of 88.3% for ethanol derivatives [12].

Flow chemistry represents an emerging green technology that offers improved control, safety, and efficiency compared to batch processes [29]. Continuous flow reactors provide better heat and mass transfer, enabling more precise control of reaction conditions [29]. The technology is particularly advantageous for hazardous reactions such as bromination, where better containment and control reduce safety risks [29].

Photocatalytic methods utilize light energy to drive chemical reactions, offering the potential for renewable energy utilization [19]. Titanium oxide photocatalysts have been successfully applied to aromatic hydroxylation using water as the oxidant [19]. While still in development stages, photocatalytic approaches show promise for sustainable aromatic functionalization [19].

Environmental Impact Assessment

Comprehensive environmental impact assessment of ethyl 4-bromo-2-hydroxybenzoate synthesis requires evaluation of multiple impact categories including climate change, ozone depletion, acidification, eutrophication, and toxicity [24] [30]. Life cycle assessment (LCA) methodology provides a systematic framework for quantifying environmental impacts across all stages of production [31].

Greenhouse gas emissions represent a primary environmental concern. Traditional synthesis routes involving high-temperature reactions and organic solvents contribute significantly to carbon footprint [24]. The energy required for reflux conditions in Fischer esterification, typically 6-8 hours at 78°C, represents a substantial CO2 emission source [10]. Green chemistry approaches, particularly enzymatic catalysis at ambient temperature, can significantly reduce energy-related emissions [28].

Volatile organic compound (VOC) emissions from solvent use pose both environmental and health risks [24]. Traditional bromination reactions often employ organic solvents such as acetic acid or dichloromethane, which contribute to air pollution and potential health hazards [4]. Solvent-free synthesis methods eliminate these emissions entirely, providing substantial environmental benefits [14].

Waste generation represents a major environmental impact category. The E-factor for pharmaceutical intermediates typically ranges from 25-100 kg waste per kg product, highlighting the magnitude of waste production [25]. Optimized green synthesis approaches have achieved E-factors as low as 4.76 for aromatic ester synthesis, demonstrating significant improvement potential [28].

Aquatic toxicity from brominated compounds requires careful evaluation. Bromide ions and residual bromine compounds can persist in aquatic environments and exhibit toxicity to marine organisms [24]. Advanced wastewater treatment technologies may be required to achieve acceptable discharge levels [24].

Resource depletion impacts include both renewable and non-renewable resource consumption. Traditional synthesis routes rely heavily on fossil fuel-derived solvents and energy [24]. Green chemistry approaches emphasizing renewable feedstocks, such as bio-based solvents and catalysts, can reduce resource depletion impacts [26].

The assessment of cumulative environmental impacts requires integration of multiple impact categories. Environmental impact minimization strategies should prioritize reduction of high-impact processes while maintaining product quality and economic viability [30]. The development of green synthesis routes represents a critical component of sustainable chemical manufacturing [27].

Human health impacts from chemical exposure during synthesis must be evaluated alongside environmental considerations. Bromination reactions pose potential exposure risks through inhalation or skin contact [24]. Green synthesis approaches that operate under milder conditions and eliminate hazardous reagents can significantly reduce occupational health risks [26].